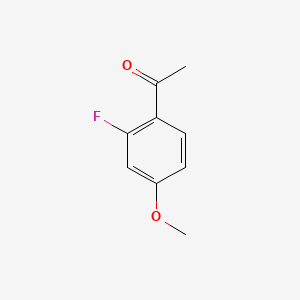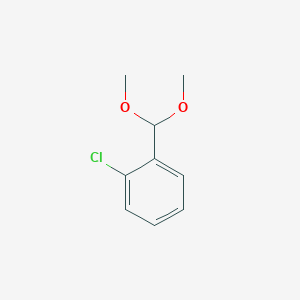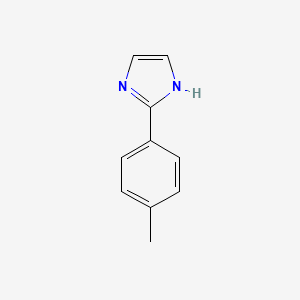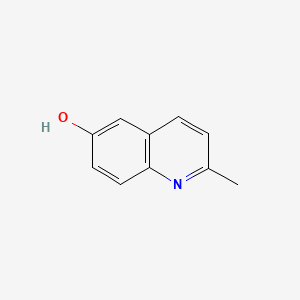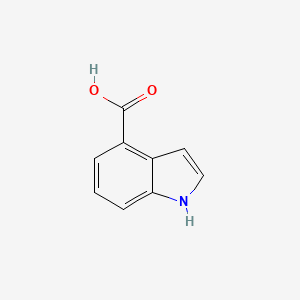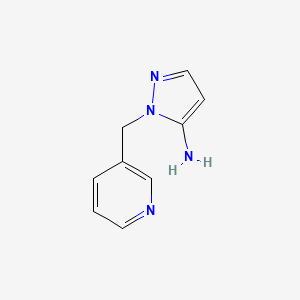
1-(吡啶-3-基甲基)-1H-吡唑-5-胺
描述
1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring
科学研究应用
1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
Target of Action
Similar compounds have been shown to interact with enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses, respectively .
Mode of Action
Based on the targets mentioned above, it can be inferred that the compound might interact with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in .
Biochemical Pathways
Given its potential targets, it might influence pathways related to energy metabolism and inflammatory responses .
Pharmacokinetics
Similar compounds have shown moderate to high clearance, suggesting that they are metabolized and eliminated from the body at a relatively fast rate .
Result of Action
Based on its potential targets, it can be inferred that the compound might influence various cellular processes, potentially leading to changes in energy metabolism and inflammatory responses .
生化分析
Biochemical Properties
1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal cellular functions. Additionally, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine may interact with other proteins and biomolecules, influencing various biochemical pathways and reactions.
Cellular Effects
The effects of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect oxidative stress levels within cells by modulating the production of reactive oxygen species (ROS) and other free radicals . This modulation can lead to changes in cellular components, such as lipids, proteins, and DNA, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways . These interactions can result in changes in cellular processes such as metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can result in alterations in cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic functions. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence the nicotinamide salvage pathway, affecting the synthesis and consumption of nicotinamide adenine dinucleotide (NAD) and other related metabolites . These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and efficacy in target tissues.
Subcellular Localization
The subcellular localization of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of pyridine derivatives with pyrazole intermediates. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further functionalized for specific applications .
相似化合物的比较
- 1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine
- 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine
- 1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine
Uniqueness: 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
属性
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHIPMNNBFUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360275 | |
| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852990-17-1 | |
| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


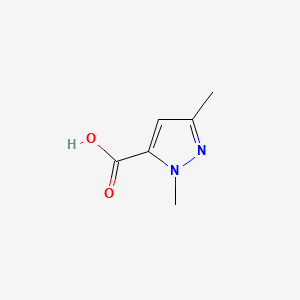
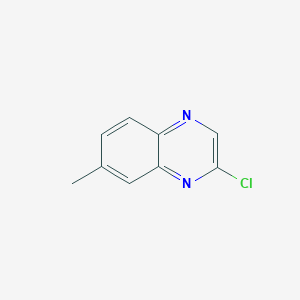
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
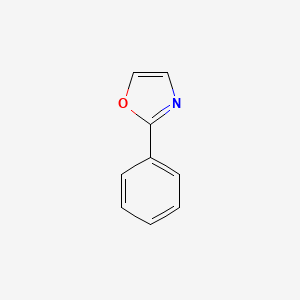
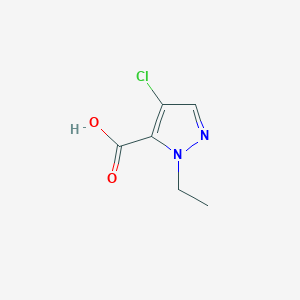
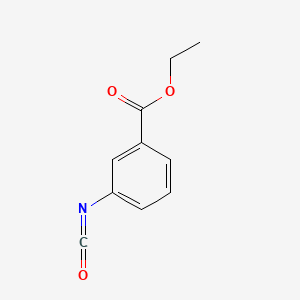
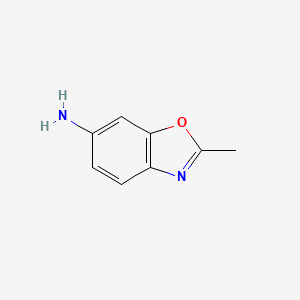
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)
